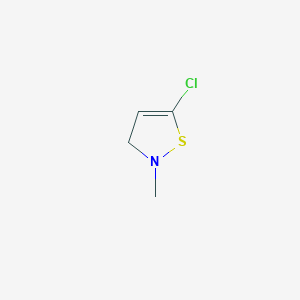![molecular formula C8H6ClN3O B3359894 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 878743-46-5](/img/structure/B3359894.png)
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
概要
説明
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family This compound is characterized by a fused ring system containing both pyridine and pyrimidine rings, with a chlorine atom at the 6th position and a methyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidines, which can have different functional groups replacing the chlorine atom or additional fused rings.
科学的研究の応用
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Drug Discovery: It serves as a lead compound in the development of new therapeutic agents for diseases such as cancer and inflammatory disorders.
Industrial Applications:
作用機序
The mechanism of action of 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and other protein kinases involved in tumor growth and survival .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine compound with similar biological activities.
Quinazoline Derivatives: These compounds also contain fused pyrimidine rings and are used as kinase inhibitors.
Pyrido[2,3-d]pyrimidine: A closely related compound with different substitution patterns and biological activities.
Uniqueness
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and interaction with molecular targets, making it a valuable scaffold in drug discovery .
特性
IUPAC Name |
6-chloro-3-methylpyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOTOCNDNDSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672187 | |
| Record name | 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878743-46-5 | |
| Record name | 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one](/img/structure/B3359834.png)
![Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3359837.png)
![1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one](/img/structure/B3359841.png)


![5-Methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3359859.png)





![1-Chloropyrimido[4,5-c]cinnoline](/img/structure/B3359900.png)
